Potency and Selectivity of an N-(6-Methylpyridin-2-yl)benzenesulfonamide-Based ALK5 Inhibitor
In a head-to-head comparison of analogs within the same study, a complex inhibitor containing the N-(6-methylpyridin-2-yl)benzenesulfonamide core demonstrated potent and selective inhibition of ALK5. The lead compound, 4-[5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-ylmethyl]benzenesulfonamide, showed >90% inhibition of ALK5 activity at 0.5 μM in a cell-based luciferase reporter assay [1]. In stark contrast, the same compound inhibited the closely related p38α MAP kinase by only 11% at a much higher concentration of 10 μM, highlighting a significant selectivity window [1].
| Evidence Dimension | Kinase inhibition (% inhibition) |
|---|---|
| Target Compound Data | >90% inhibition at 0.5 μM (ALK5) |
| Comparator Or Baseline | 11% inhibition at 10 μM (p38α MAP kinase) |
| Quantified Difference | Selectivity ratio > 180-fold based on % inhibition at a 20-fold lower concentration. |
| Conditions | Cell-based luciferase reporter assay in HaCaT cells transiently transfected with p3TP-luc reporter construct. |
Why This Matters
This high selectivity for ALK5 over p38α MAP kinase is critical for avoiding off-target toxicities and is a key differentiator for procurement in kinase inhibitor research programs.
- [1] Kim, D.-K., et al. (2009). Synthesis and biological evaluation of benzenesulfonamide-substituted 4-(6-alkylpyridin-2-yl)-5-(quinoxalin-6-yl)imidazoles as transforming growth factor-beta type 1 receptor kinase inhibitors. European Journal of Medicinal Chemistry, 44(2), 568-576. View Source
